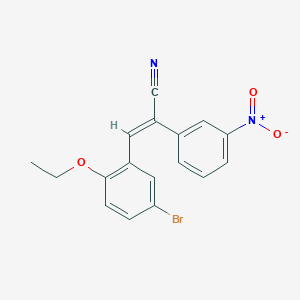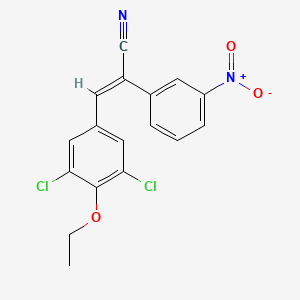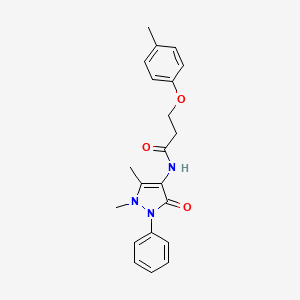
3-(5-bromo-2-ethoxyphenyl)-2-(3-nitrophenyl)acrylonitrile
Descripción general
Descripción
3-(5-bromo-2-ethoxyphenyl)-2-(3-nitrophenyl)acrylonitrile, also known as BEN, is a compound that has gained attention in the scientific community due to its potential applications in various fields. BEN belongs to the family of acrylonitrile derivatives and has been synthesized through different methods.
Aplicaciones Científicas De Investigación
3-(5-bromo-2-ethoxyphenyl)-2-(3-nitrophenyl)acrylonitrile has been studied for its potential applications in various fields, including organic electronics, materials science, and medicinal chemistry. In organic electronics, 3-(5-bromo-2-ethoxyphenyl)-2-(3-nitrophenyl)acrylonitrile has been used as a building block for the synthesis of semiconducting polymers for use in electronic devices. In materials science, 3-(5-bromo-2-ethoxyphenyl)-2-(3-nitrophenyl)acrylonitrile has been used as a precursor for the synthesis of metal-organic frameworks, which have potential applications in gas storage and separation. In medicinal chemistry, 3-(5-bromo-2-ethoxyphenyl)-2-(3-nitrophenyl)acrylonitrile has been studied for its potential as an anticancer agent.
Mecanismo De Acción
The mechanism of action of 3-(5-bromo-2-ethoxyphenyl)-2-(3-nitrophenyl)acrylonitrile is not fully understood, but it is believed to involve the inhibition of tubulin polymerization, which is necessary for cell division. This inhibition leads to the arrest of the cell cycle and ultimately cell death. 3-(5-bromo-2-ethoxyphenyl)-2-(3-nitrophenyl)acrylonitrile has also been shown to induce apoptosis, a programmed cell death mechanism, in cancer cells.
Biochemical and Physiological Effects:
3-(5-bromo-2-ethoxyphenyl)-2-(3-nitrophenyl)acrylonitrile has been shown to have anticancer activity in vitro against various cancer cell lines, including breast, lung, and colon cancer cells. In addition, 3-(5-bromo-2-ethoxyphenyl)-2-(3-nitrophenyl)acrylonitrile has been shown to have anti-inflammatory activity in vitro, which may have potential applications in the treatment of inflammatory diseases. However, the effects of 3-(5-bromo-2-ethoxyphenyl)-2-(3-nitrophenyl)acrylonitrile on normal cells and tissues are not well understood.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 3-(5-bromo-2-ethoxyphenyl)-2-(3-nitrophenyl)acrylonitrile is its relatively simple synthesis method, which makes it accessible to researchers. However, one limitation of 3-(5-bromo-2-ethoxyphenyl)-2-(3-nitrophenyl)acrylonitrile is its low solubility in water, which can make it difficult to work with in aqueous solutions. In addition, the effects of 3-(5-bromo-2-ethoxyphenyl)-2-(3-nitrophenyl)acrylonitrile on normal cells and tissues need to be further studied to determine its potential toxicity.
Direcciones Futuras
There are several future directions for research on 3-(5-bromo-2-ethoxyphenyl)-2-(3-nitrophenyl)acrylonitrile. One direction is to further study its anticancer activity in vivo, using animal models. Another direction is to explore its potential as an anti-inflammatory agent in vivo. In addition, the synthesis of 3-(5-bromo-2-ethoxyphenyl)-2-(3-nitrophenyl)acrylonitrile derivatives with improved solubility and selectivity for cancer cells could be explored. Finally, the potential toxicity of 3-(5-bromo-2-ethoxyphenyl)-2-(3-nitrophenyl)acrylonitrile on normal cells and tissues needs to be further studied to determine its safety for use in humans.
Conclusion:
In conclusion, 3-(5-bromo-2-ethoxyphenyl)-2-(3-nitrophenyl)acrylonitrile, or 3-(5-bromo-2-ethoxyphenyl)-2-(3-nitrophenyl)acrylonitrile, is a compound that has potential applications in various fields, including organic electronics, materials science, and medicinal chemistry. Its mechanism of action involves the inhibition of tubulin polymerization and induction of apoptosis in cancer cells. While 3-(5-bromo-2-ethoxyphenyl)-2-(3-nitrophenyl)acrylonitrile has shown promise as an anticancer and anti-inflammatory agent, its effects on normal cells and tissues need to be further studied. Future research directions include studying its activity in vivo, exploring its potential as an anti-inflammatory agent, and synthesizing derivatives with improved solubility and selectivity.
Propiedades
IUPAC Name |
(E)-3-(5-bromo-2-ethoxyphenyl)-2-(3-nitrophenyl)prop-2-enenitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13BrN2O3/c1-2-23-17-7-6-15(18)9-13(17)8-14(11-19)12-4-3-5-16(10-12)20(21)22/h3-10H,2H2,1H3/b14-8- | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDAPWXKYROMUAL-ZSOIEALJSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)Br)C=C(C#N)C2=CC(=CC=C2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=C(C=C(C=C1)Br)/C=C(/C#N)\C2=CC(=CC=C2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13BrN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-(4-{[(2,5-dimethylphenyl)amino]sulfonyl}phenoxy)-N-(2-phenylethyl)acetamide](/img/structure/B3502472.png)
![3-[5-(2,3-dichlorophenyl)-2-furyl]-2-(2-fluorophenyl)acrylonitrile](/img/structure/B3502481.png)

![3-[4-(benzyloxy)-3-methoxyphenyl]-2-(3-nitrophenyl)acrylonitrile](/img/structure/B3502496.png)
![2-({4-[2-cyano-2-(3-nitrophenyl)vinyl]phenoxy}methyl)benzonitrile](/img/structure/B3502506.png)
![3-{5-[2-cyano-2-(3-nitrophenyl)vinyl]-2-furyl}benzoic acid](/img/structure/B3502510.png)

![2-(3-nitrophenyl)-3-[5-(phenylthio)-2-furyl]acrylonitrile](/img/structure/B3502535.png)
![1-[(4-phenylpiperazin-1-yl)methyl]-3-{[4-(trifluoromethoxy)phenyl]imino}-1,3-dihydro-2H-indol-2-one](/img/structure/B3502540.png)
![3-({4-[2-cyano-2-(3-nitrophenyl)vinyl]phenoxy}methyl)benzoic acid](/img/structure/B3502545.png)
![3-({3-[2-cyano-2-(3-nitrophenyl)vinyl]-1H-indol-1-yl}methyl)benzoic acid](/img/structure/B3502552.png)
![3-{5-[(6-bromo-1,3-benzodioxol-5-yl)methylene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}propanoic acid](/img/structure/B3502556.png)
![3-(2-chlorophenyl)-5-methyl-N-[4-(2-oxo-1-pyrrolidinyl)benzyl]-4-isoxazolecarboxamide](/img/structure/B3502563.png)
